2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 196.25 g/mol. This compound belongs to a class of organic molecules characterized by the presence of pyrazole, a five-membered ring containing two nitrogen atoms. It is notable for its potential applications in medicinal chemistry and as a research chemical.
2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups. Its structure suggests it may exhibit bioactive properties, making it of interest in pharmacological studies.
The synthesis of 2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid can be achieved through several methods, typically involving the reaction of appropriate pyrazole derivatives with methylamine and subsequent functional group modifications.
Technical Details:
The molecular structure features:
The structural representation can be described using SMILES notation: CC(C(=O)O)C(NC)C1=CN(N=C1)C. This notation indicates the connectivity of atoms within the molecule, highlighting its functional groups .
2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid can participate in various chemical reactions typical for amino acids and their derivatives, such as:
Technical Details:
Reactions may require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently.
Research into similar compounds suggests potential roles in modulating neurotransmitter systems or exhibiting anti-inflammatory properties, warranting further investigation into its pharmacodynamics.
The compound's physical properties include:
Key chemical properties include:
Relevant data such as melting point and boiling point are not consistently reported across sources, indicating variability based on synthesis methods .
2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid has potential applications in:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8